molecular formula C10H11NO2 B14651058 1,1'-(2-Aminobenzene-1,4-diyl)diethanone CAS No. 42465-65-6

1,1'-(2-Aminobenzene-1,4-diyl)diethanone

Cat. No.: B14651058
CAS No.: 42465-65-6
M. Wt: 177.20 g/mol
InChI Key: VNUYAHIHXZQWGJ-UHFFFAOYSA-N
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Description

1,1’-(2-Aminobenzene-1,4-diyl)diethanone is an organic compound with a unique structure that includes an aminobenzene core substituted with ethanone groups at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(2-Aminobenzene-1,4-diyl)diethanone typically involves the reaction of 2-aminobenzene with ethanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of 1,1’-(2-Aminobenzene-1,4-diyl)diethanone may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1’-(2-Aminobenzene-1,4-diyl)diethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ethanone groups to alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

1,1’-(2-Aminobenzene-1,4-diyl)diethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1’-(2-Aminobenzene-1,4-diyl)diethanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ethanone groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • **1,1’-(1,4-Cyclo

Properties

CAS No.

42465-65-6

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

1-(4-acetyl-3-aminophenyl)ethanone

InChI

InChI=1S/C10H11NO2/c1-6(12)8-3-4-9(7(2)13)10(11)5-8/h3-5H,11H2,1-2H3

InChI Key

VNUYAHIHXZQWGJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)C(=O)C)N

Origin of Product

United States

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